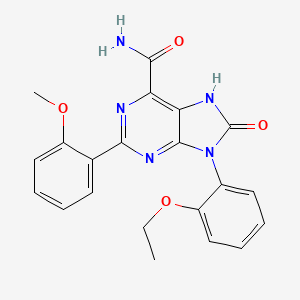

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as ETP-46464, is a novel purine-based compound that has been synthesized for its potential use in scientific research. ETP-46464 has shown promising results in preclinical studies as an inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the immune response to viral infections and cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactivity

The research on derivatives of purine compounds, such as 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, often explores their synthesis and chemical reactivity. For instance, studies have shown methods for obtaining purine N-oxides and their subsequent conversion into various other purine derivatives through direct oxidation and hydrolysis processes. Such studies provide foundational knowledge on synthesizing and manipulating purine-based compounds for various scientific applications (Kawashima & Kumashiro, 1969).

Antiviral Properties

Research into purine derivatives also encompasses evaluating their potential as antiviral agents. Certain purine analogs have been identified for their efficacy against herpesviruses and retroviruses, highlighting the therapeutic potential of these compounds in treating viral infections (Duckworth et al., 1991).

Biological Activity and Drug Design

Antimicrobial and Antituberculosis Activity

Some purine derivatives exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. This suggests their potential use in developing new antituberculosis drugs, with specific derivatives showing low toxicity and high activity within macrophages, making them promising candidates for further drug development (Bakkestuen, Gundersen, & Utenova, 2005).

Nucleic Acid Interactions and Hydrogen Bonding

Studies on purine derivatives also delve into their interactions with nucleic acids, exploring the roles of hydrogen bonding in base recognition. Such research contributes to understanding how these compounds can modulate biological processes at the molecular level, potentially leading to novel approaches in drug design (Gaugain et al., 1981).

Molecular Modeling and Drug Development

Computational Analysis of Tautomerism

The study of purine derivatives extends to computational analyses, such as investigating the geometry and solution tautomerism of purine and its derivatives. This research aids in understanding the structural dynamics of purines, which is crucial for the rational design of purine-based drugs (Broo & Holmen, 1996).

Eigenschaften

IUPAC Name |

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-11-7-5-9-13(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-4-6-10-14(12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCPIIICUNATTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline](/img/structure/B2936909.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)

![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)